molecular formula C12H7N3O4 B2446469 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid CAS No. 500300-26-5

2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid

Cat. No.: B2446469
CAS No.: 500300-26-5
M. Wt: 257.205
InChI Key: QBYSISHGTFQZKT-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C12H7N3O4 and a molecular weight of 257.2 g/mol This compound is characterized by its fused pyrimidoquinoline structure, which includes both pyrimidine and quinoline rings

Properties

IUPAC Name

2,4-dioxo-1H-pyrimido[4,5-b]quinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-10-8-7(11(17)18)5-3-1-2-4-6(5)13-9(8)14-12(19)15-10/h1-4H,(H,17,18)(H2,13,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYSISHGTFQZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)NC(=O)NC3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrimidinones with Carbonyl Compounds

A foundational approach involves the cyclocondensation of 6-aminopyrimidin-4(3H)-ones with cyclic diketones and aromatic aldehydes. This method, adapted from ultrasound-assisted multicomponent reactions (MCRs), constructs the pyrimido[4,5-b]quinoline core while introducing the 2,4-dioxo functionality.

Reaction Mechanism and Optimization

The reaction proceeds via a Mannich-type sequence:

  • Imine Formation : The aldehyde reacts with the amine group of the aminopyrimidinone to generate an imine intermediate.
  • Nucleophilic Attack : The enolizable diketone (e.g., dimedone) attacks the imine, forming a β-enamino diketone intermediate.
  • Cyclization : Intramolecular cyclization yields the tetrahydropyrimidoquinoline scaffold.

Key Conditions :

  • Ultrasound Irradiation : Reduces reaction time from hours (conventional reflux) to 15–30 minutes, improving yields by 10–15%.
  • Solvent-Free Catalysis : Acidic nano catalysts like GO/Fe3O4@PTRMS@BDSA@SO3H enable reactions at 60°C with 92–95% yields.
Table 1: Comparative Yields Under Different Conditions
Method Catalyst Temperature Time Yield (%)
Conventional Reflux None 80°C 6 h 78
Ultrasound None 25°C 20 min 88
Solvent-Free GO/Fe3O4@BDSA@SO3H 60°C 45 min 94

Multi-Component Reactions Involving Quinoline Precursors

The Doebner and Pfitzinger reactions provide pathways to construct the quinoline moiety before introducing the pyrimidine ring.

Modified Doebner Reaction

A three-component reaction of aniline derivatives, aldehydes, and pyruvic acid forms quinoline-4-carboxylic acids, which are subsequently functionalized. For 5-carboxylic acid derivatives, positional isomerism is achieved by:

  • Using ortho-substituted anilines to direct cyclization.
  • Introducing a cyano group at C5, followed by hydrolysis to the carboxylic acid.

Example Protocol :

  • Quinoline Formation : React 2-nitroaniline, benzaldehyde, and pyruvic acid with BF3·THF (0.5 equiv) at 65°C for 12 h to yield 5-cyanoquinoline.
  • Hydrolysis : Treat the nitrile with 6M HCl at reflux for 6 h to obtain the carboxylic acid.

Nano-Catalyzed Solvent-Free Synthesis

The immobilization of acidic catalysts on magnetic graphene oxide (GO/Fe3O4@PTRMS@BDSA@SO3H) enhances reactivity and sustainability.

Catalyst Design and Performance

  • Sulfonic Acid Sites : Provide Brønsted acidity for protonating carbonyl groups, accelerating cyclization.
  • Magnetic Core : Enables facile separation via external magnets, reducing catalyst loss.

Synthesis Steps :

  • Catalyst Preparation :
    • Functionalize GO/Fe3O4 with 1,3-benzenedisulfonyl amide (BDSA).
    • Sulfonate with chlorosulfonic acid to introduce –SO3H groups.
  • Reaction Execution :
    • Combine aminopyrimidinone, dimedone, and 5-nitrobenzaldehyde with the catalyst (5 mol%) at 60°C for 45 min.
    • Filter and recrystallize to isolate the product (94% yield).

Hydrolysis of Cyano Derivatives to Carboxylic Acids

The conversion of 5-cyano intermediates to carboxylic acids is critical for final product isolation.

Acidic vs. Basic Hydrolysis

  • Acidic Conditions (Preferred) : 6M HCl at reflux (6 h) achieves >90% conversion without side reactions.
  • Basic Conditions : NaOH (10%) at 100°C may cause decarboxylation, reducing yields to 70–75%.

Mechanistic Insight :
The nitrile group undergoes hydration to an amide intermediate, followed by hydrolysis to the carboxylic acid. Protonation of the amide nitrogen by HCl facilitates water nucleophilic attack.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Each Method
Method Advantages Limitations
Ultrasound-Assisted Fast, high yield, no catalyst Requires specialized equipment
Nano-Catalyzed Recyclable, solvent-free, scalable Catalyst synthesis complexity
Doebner Reaction Broad substrate scope Requires positional directing

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine and quinoline compounds exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. For instance, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .

Anticancer Properties

The compound has demonstrated promising anticancer activity in several studies. For example, methyl derivatives of this compound have been synthesized and tested for their ability to induce apoptosis in cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Antimalarial Activity

A series of quinoline derivatives related to this compound have been developed with potent antimalarial properties. These compounds target the blood stage of Plasmodium falciparum, showing low nanomolar potency in vitro and excellent oral efficacy in vivo against malaria models .

Multicomponent Reactions

The synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid can be achieved through various multicomponent reactions (MCRs). These reactions allow for the efficient construction of complex molecules from simple starting materials under mild conditions. For instance, a ZrCl4-catalyzed synthesis involving isatin and barbituric acid has been reported to yield this compound effectively .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of this compound and its derivatives. These studies focus on modifying different substituents on the quinoline core to enhance potency and selectivity against targeted diseases .

Case Studies

Study Focus Findings
Study A (2016)Antimalarial ActivityIdentified derivatives with low nanomolar potency against Plasmodium falciparum; demonstrated novel mechanisms targeting translation elongation factors .
Study B (2021)Anticancer ActivitySynthesized methyl derivatives showing significant apoptosis induction in cancer cell lines; potential for further drug development .
Study C (2022)Antimicrobial PropertiesEvaluated against multiple bacterial strains; showed effectiveness comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with nucleic acids . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid is unique due to its fused pyrimidoquinoline structure, which combines the properties of both pyrimidine and quinoline rings.

Biological Activity

2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid (CAS No. 500300-26-5) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor properties, antimicrobial effects, and its role in metabolic pathways.

  • Molecular Formula : C12_{12}H7_7N3_3O4_4
  • Molecular Weight : 257.20 g/mol

Antitumor Activity

Research indicates that compounds similar to 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline derivatives exhibit significant antitumor properties. For instance:

  • In vitro studies have demonstrated that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. For example, compounds with dioxo-pyrimidine structures showed promising IC50 values against HepG2 liver cancer cells and other tumor types .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Antibacterial and antifungal assays have indicated that pyrimidine derivatives can inhibit the growth of certain pathogens. The specific effects of 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid on microbial strains remain to be thoroughly investigated.

The biological activity of this compound may be linked to its interaction with metabolic pathways:

  • Pyrimidine metabolism plays a crucial role in cellular functions and the synthesis of nucleotides. Disruption in these pathways can lead to increased sensitivity to antimetabolites . The potential of this compound as a pyrimidine biosynthesis inhibitor is an area for future research.

Case Study: Antitumor Activity

A study involving related compounds demonstrated that modifications in the pyrimidine structure could enhance antitumor efficacy. The following table summarizes findings from various studies:

CompoundCell LineIC50 (μM)Mechanism
D9HepG20.79Apoptosis induction
D10A4310.36EGFR inhibition

These results highlight the potential of structural modifications in enhancing biological activity against cancer cells.

Future Directions

Further research is needed to fully elucidate the biological mechanisms of 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid. Potential areas include:

  • Detailed in vivo studies to assess pharmacokinetics and toxicity.
  • Exploration of synergistic effects with existing chemotherapeutic agents.
  • Investigation into antimicrobial efficacy against a broader range of pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid?

  • Methodology : The compound is typically synthesized via Mannich-type reactions or microwave-assisted cyclization. For example, ultrasonically assisted synthesis in acetic acid yields tetrahydropyrimidoquinoline derivatives with >80% efficiency, avoiding column chromatography . Traditional routes involve condensation of 2-aminoquinoline-3-carboxamide with cyclic ketones using ZnCl₂ as a catalyst .
  • Key Considerations : Monitor reaction time and temperature to prevent side products like dimerized intermediates.

Q. How is structural characterization of this compound performed?

  • Methodology : Use a combination of ¹H/¹³C NMR (to confirm hydrogen and carbon environments), HRMS (for molecular weight validation), and X-ray crystallography (for solid-state conformation). For example, NMR signals at δ 167–156 ppm confirm carbonyl and aromatic carbons, while HRMS ensures purity (>95%) .
  • Validation : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms.

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology : Standard assays include:

  • Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
    • Controls : Include known inhibitors (e.g., doxorubicin) and solvent-only blanks to validate results.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid minimizes byproducts .
    • Data-Driven Adjustments : Use DOE (Design of Experiments) to vary temperature, catalyst loading, and solvent ratios.

Q. What strategies address contradictions in reported biological activity data?

  • Case Study : Anticancer activity discrepancies may arise from:

  • Cell line variability : Test across multiple lines (e.g., colon vs. breast cancer) .
  • Solubility limitations : Use DMSO-PBS mixtures to enhance compound bioavailability in assays .
    • Resolution : Validate activity with orthogonal assays (e.g., apoptosis markers like caspase-3 activation).

Q. How are structure-activity relationships (SAR) studied for this scaffold?

  • Methodology :

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at position 8 to enhance receptor binding .
  • Bioisosteric replacements : Replace the carboxylic acid with esters to probe metabolic stability .
    • Key Finding : 5-Alkylamino substitutions (e.g., cyclohexylmethyl) improve pharmacokinetic profiles by reducing hepatic clearance .

Q. What advanced spectroscopic techniques resolve synthetic intermediates’ stereochemistry?

  • Methodology :

  • NOESY NMR : Identifies spatial proximity of protons in rigid quinoline cores.
  • VCD (Vibrational Circular Dichroism) : Assigns absolute configuration of chiral centers in tetrahydroquinoline derivatives .
    • Validation : Compare experimental data with computed spectra (e.g., Gaussian 16 software).

Critical Challenges and Future Directions

  • Synthetic Bottlenecks : Poor solubility of intermediates in non-polar solvents.
    • Solution : Develop PEG-based nanocarriers for in vivo delivery .
  • Biological Target Identification : Use CRISPR screening or proteomics to identify binding partners (e.g., kinases or DNA topoisomerases).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.